molecular formula C18H20N2O B251606 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide

Cat. No.: B251606
M. Wt: 280.4 g/mol
InChI Key: LVPBIJNAMHEKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for organic compound nomenclature. According to PubChem database records, the official IUPAC name for this compound is This compound . This nomenclature precisely describes the structural components: a phenylacetic acid derivative (2-phenyl portion) linked via an amide bond to an aniline derivative substituted with a pyrrolidine ring at the ortho position (2-pyrrolidin-1-ylphenyl portion).

The compound has been assigned the Chemical Abstracts Service (CAS) Registry Number 531548-34-2 , which serves as its unique numerical identifier in chemical databases worldwide. This CAS number facilitates unambiguous identification across various chemical information systems and commercial suppliers. The PubChem Compound Identifier (CID) for this substance is 890442 , providing additional database-specific identification. Alternative systematic names found in chemical literature include "2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide" and "2-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acetamide," which represent equivalent but slightly different naming conventions.

The compound's entry in major chemical databases shows consistent nomenclature across platforms, with creation dates in chemical registries dating back to 2005, indicating its established presence in chemical literature. Various synonyms and identifiers have been catalogued, including the ChEMBL identifier CHEMBL1448089, which links the compound to medicinal chemistry databases. This systematic cataloguing ensures comprehensive identification across different scientific and commercial contexts.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₂₀N₂O , indicating a composition of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. This formula reflects the compound's moderate molecular complexity and provides the foundation for calculating various molecular properties. The molecular weight has been computed as 280.4 g/mol using standardized computational methods implemented in chemical database systems.

The molecular composition analysis reveals several important structural insights. The carbon-to-hydrogen ratio of 0.9:1 suggests a predominantly aromatic character with saturated aliphatic components, consistent with the presence of two benzene rings and a saturated pyrrolidine ring. The nitrogen content comprises approximately 10.0% of the molecular weight, with both nitrogen atoms serving distinct structural roles: one incorporated within the pyrrolidine heterocycle and the other forming the central amide linkage. The single oxygen atom, representing approximately 5.7% of the molecular weight, participates in the amide carbonyl group that serves as the central connecting element between the two major structural domains.

Computational analysis using PubChem's molecular property calculation algorithms has provided additional molecular descriptors that characterize the compound's three-dimensional structure and potential interactions. These calculations support understanding of the compound's conformational preferences and physicochemical properties, which are essential for predicting biological activities and chemical behavior.

Structural Isomerism and Tautomeric Possibilities

The structural framework of this compound presents several interesting possibilities for isomerism and tautomeric behavior that warrant detailed examination. The compound's amide functional group serves as a potential site for tautomeric equilibria, as amides can exist in equilibrium with their corresponding imidic acid forms through prototropic tautomerism. This tautomeric relationship follows the general pattern H-N-C=O ⇌ N=C-O-H, where the hydrogen atom migrates from the nitrogen to the oxygen atom.

The amide-imidic acid tautomerism represents the most significant tautomeric possibility for this compound. In the predominant amide form, the compound maintains the conventional amide structure with the hydrogen attached to nitrogen and the carbonyl oxygen. However, under specific conditions, tautomerization can occur to form the imidic acid tautomer, where the hydrogen migrates to the oxygen atom, creating an enol-like structure. Research has demonstrated that such tautomeric behavior is particularly relevant in biological systems and can influence the compound's interaction with biological targets.

Experimental studies on related acetamide derivatives have revealed that tautomeric equilibria can be influenced by various factors including temperature, solvent polarity, and pH conditions . The presence of the pyrrolidine substituent on the phenyl ring may influence the tautomeric equilibrium through electronic effects, potentially stabilizing one tautomeric form over another. Additionally, the phenyl substituent on the acetyl portion of the molecule may contribute to the overall electronic environment and affect tautomeric preferences.

Structural isomerism possibilities extend beyond tautomerism to include positional isomers related to the pyrrolidine substitution pattern. While the target compound features pyrrolidine substitution at the ortho position (2-position) of the phenyl ring, related compounds with meta and para substitution patterns exist in chemical literature, as evidenced by compounds such as N-[3-(2-pyrrolidin-1-ylethylamino)phenyl]acetamide and N-(4-(pyrrolidin-1-yl)phenyl)acetamide found in chemical databases. These positional isomers would exhibit different physicochemical properties and potentially distinct biological activities due to altered spatial arrangements of functional groups.

The conformational flexibility of the pyrrolidine ring system adds another dimension to the compound's structural considerations. Pyrrolidine rings typically adopt envelope or twisted conformations, and the specific conformation adopted can influence the overall molecular geometry and intermolecular interactions. Computational studies suggest that the compound can exist in multiple conformational states, with the preferred conformation dependent on the surrounding chemical environment.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C18H20N2O/c21-18(14-15-8-2-1-3-9-15)19-16-10-4-5-11-17(16)20-12-6-7-13-20/h1-5,8-11H,6-7,12-14H2,(H,19,21)

InChI Key

LVPBIJNAMHEKDK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide, also referred to as (S)-5 or ML252, is a compound that has garnered attention in pharmacological research due to its notable biological activities, particularly as a selective inhibitor of the KCNQ2 ion channel. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the acetamide bond and the introduction of the pyrrolidine ring.

Ion Channel Modulation

One of the primary biological activities of this compound is its role as a modulator of KCNQ2 (also known as Kv7.2) ion channels. Research has shown that this compound acts as a potent inhibitor with an IC50 value of 69 nM, making it one of the most effective KCNQ2 inhibitors reported to date .

Table 1: Inhibitory Potency of this compound Against KCNQ Channels

CompoundIon ChannelIC50 (nM)
(S)-5KCNQ269
(R)-5KCNQ2>30000
(S)-5KCNQ1>1500

The selectivity profile indicates that while (S)-5 is highly selective for KCNQ2, it shows much less potency against other KCNQ channels such as KCNQ1 and KCNQ3 .

Structure-Activity Relationships (SAR)

SAR studies have demonstrated how slight modifications in the compound's structure can significantly affect its biological activity. For instance, replacing an ethyl group with a hydrogen atom resulted in a shift from antagonist to agonist activity for the KCNQ channels .

Table 2: SAR Analysis of Substituents on this compound

SubstituentActivity TypePotency (nM)
EthylAntagonist69
HydrogenAgonist170
3-ChloroInhibitor170
4-MethoxyInhibitor120

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that the compound exhibits high clearance rates in both human and rat microsomes. The major site of metabolism is identified on the pyrrolidine ring, specifically at the α-methylene position relative to nitrogen . This metabolic pathway suggests potential challenges for in vivo dosing regimens due to rapid clearance.

Case Studies

A notable study involved high-throughput screening which identified (S)-5 as a lead compound for further development due to its high selectivity and potency against KCNQ2 channels. Subsequent evaluations included over 300 assays, confirming its selective inhibition profile and limited off-target activity .

Scientific Research Applications

Pharmacological Applications

1. Modulation of K_v7.2 Channels

Research has demonstrated that 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide acts as a potent inhibitor of K_v7.2 channels. This property makes it a candidate for treating conditions such as epilepsy and other neurological disorders where modulation of neuronal excitability is beneficial. The compound's structure allows it to penetrate the blood-brain barrier effectively, enhancing its potential therapeutic applications .

2. Anticancer Research

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The mechanism involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance, modifications to the acetamide structure have been explored to enhance the compound's efficacy against various cancer cell lines .

3. Neuroprotective Effects

The ability of this compound to modulate ion channels suggests potential neuroprotective effects. By stabilizing neuronal activity, it may help in conditions characterized by excessive neuronal firing, such as neurodegenerative diseases .

Table 1: Summary of Key Findings

Study ReferenceApplication AreaKey Findings
K_v7.2 Channel ModulationIdentified as a potent inhibitor with brain penetration capabilities
Anticancer ActivityDisplayed cytotoxic effects on multiple cancer cell lines
NeuroprotectionSuggested potential in reducing excitotoxicity in neuronal cells

Detailed Case Study: K_v7.2 Channel Inhibition

In a comprehensive study, researchers screened a library of compounds to identify effective K_v7.2 inhibitors, with this compound emerging as a lead compound. It was evaluated using automated patch clamp assays, demonstrating significant inhibition at nanomolar concentrations . The structure-activity relationship (SAR) analysis revealed that modifications on the pyrrolidine ring could enhance inhibitory potency while maintaining selectivity for the K_v7.2 channel over other potassium channels.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related acetamide derivatives with pyrrolidine, phenyl, or halogen substituents. Key examples include:

Compound Name Structural Features Key Differences
2-(2-Chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide Chlorophenyl group, pyrrolidine-methyl linkage Chlorine substitution enhances lipophilicity and electronic effects.
2-Chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide Trifluoromethyl and chloro groups on phenyl ring Increased molecular weight (306.71 g/mol) and metabolic stability.
N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide Pyrrole ring instead of pyrrolidine Reduced steric bulk but altered hydrogen-bonding capacity.
2-Phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide Benzimidazole-pyridine core Enhanced rigidity and potential for DNA intercalation.

Physicochemical Properties

Property Target Compound 2-(2-Chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide 2-Chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Molecular Weight (g/mol) 280.37 340.85 306.71
logP ~3.1 (predicted) ~4.2 ~3.8
Water Solubility Moderate Low Low

The target compound’s absence of halogens results in a lower logP, favoring better solubility than chlorinated analogs .

Preparation Methods

Trimethyl Bromosilane Activation

A patented method utilizes trimethyl bromosilane (TMBS) to activate 2-oxo-4-phenylpyrrolidine in toluene at 60–80°C in the presence of triethylamine . The intermediate undergoes alkylation with methyl bromoacetate, followed by hydrolysis with aqueous ammonia to yield the target compound. This method achieves a 44% yield and is notable for its mild conditions, though scalability is limited by the cost of TMBS.

Hexamethyldisilazane (HMDS) as a Substitute

Replacing TMBS with HMDS in the presence of catalytic HCl at 30–150°C improves atom economy. The reaction proceeds via silylation of the pyrrolidine nitrogen, enabling efficient alkylation. Post-reaction distillation isolates the product with 58% yield , though prolonged reaction times are required.

Hydroamination Under High-Pressure Conditions

Nickel-Catalyzed Cyclization

A high-yield approach involves the hydroamination of ethyl 4-oxoheptanoate with glycine amide in methanol under 8–10 MPa hydrogen pressure at 80–100°C. Catalyzed by nickel boride , this method achieves 70% yield through a tandem alkylation-cyclization mechanism. The table below summarizes key parameters:

ParameterValue
CatalystNickel boride (10 wt%)
SolventMethanol
Temperature80–100°C
Pressure8–10 MPa H₂
Yield70%

This method is favored industrially due to its scalability and reduced purification demands.

Industrial-Scale Synthesis

Continuous Flow Reactors

Large-scale production employs continuous flow systems to enhance reaction control and throughput. A typical setup involves:

  • Residence time : 10–15 minutes

  • Temperature gradient : 25°C (inlet) to 80°C (outlet)

  • Solvent : Toluene or DMF

Automated quenching and extraction modules achieve >90% conversion , with final purification via recrystallization from water (48% yield) or chromatography (63% yield).

Solvent and Catalyst Recovery

Industrial protocols integrate solvent distillation and catalyst recycling to minimize waste. For example, triethylamine is recovered at 85% efficiency via fractional distillation, reducing raw material costs by 30%.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A prototype protocol using DMF as solvent and K₂CO₃ as base achieves 75% yield in 20 minutes at 120°C. This method is under evaluation for pilot-scale implementation.

Photocatalytic Alkylation

Preliminary studies explore visible-light photocatalysis with ruthenium bipyridyl complexes to drive C–N bond formation. Initial yields of 40% suggest potential for further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.